![molecular formula C23H22N2O7 B2469036 3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896075-95-9](/img/structure/B2469036.png)
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C23H22N2O7 and its molecular weight is 438.436. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, which are of significant interest in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study introduced a novel approach for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial for further pharmaceutical applications. This method involves refluxing an equimolar mixture of reagents in acetic acid, leading to chromatographically pure materials with yields ranging from 38-85% (Osyanin et al., 2014).
Sensing Applications
A study described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors for Hg2+ ions. These compounds exhibited excellent sensitivity and selectivity towards Hg2+ ions, with a detection limit of 3.76 × 10–7 M, showcasing their potential in environmental monitoring and safety assessments (Jamasbi et al., 2021).
Catalytic and Green Chemistry
The development of green synthetic methods is crucial for sustainable chemistry. For instance, activated carbon/MoO3 has been employed as an efficient and recyclable catalyst for synthesizing chromeno[d]pyrimidinediones and xanthenones under ethanol-drop grinding at room temperature. This approach emphasizes the importance of nanoscale metal oxide catalysts in organic reactions and the synthesis of biologically active compounds in a sustainable manner (Sabet Mehr et al., 2020).
Antimicrobial and Anticancer Properties
Several studies have focused on the biological activities of chromeno[2,3-d]pyrimidine derivatives. Compounds synthesized using innovative methods have been tested against various bacterial and fungal strains, showing diverse inhibitory effects. This highlights their potential in developing new antimicrobial agents. Additionally, some derivatives have exhibited promising anticancer activities against different human cancer cell lines, suggesting their potential as anticancer agents. The evaluation of these compounds' structure-activity relationships (SARs) could pave the way for generating more potent drugs with improved drug-like properties (Li et al., 2017).
properties
IUPAC Name |
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-28-10-9-25-21(13-11-16(29-2)20(31-4)17(12-13)30-3)24-22-18(23(25)27)19(26)14-7-5-6-8-15(14)32-22/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKCFISXPHPMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
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